N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
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Overview
Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives for Photodynamic Therapy : A study by Pişkin et al. (2020) focused on synthesizing new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited promising properties as photosensitizers, crucial for Type II photodynamic therapy mechanisms, potentially useful in cancer treatment.
Cognitive Enhancement
- 5-HT6 Receptor Antagonist with Cognitive Enhancing Properties : Hirst et al. (2006) investigated SB-399885, a compound structurally related to N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, as a potent 5-HT6 receptor antagonist. This study found that SB-399885 enhanced cognitive functions and could be beneficial in treating cognitive deficits in disorders like Alzheimer's and schizophrenia. (Hirst et al., 2006).
Antiproliferative Activity
- Potential Antiproliferative Agents Against Cancer : Research by Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. These compounds showed significant activity against various cancer cell lines, indicating their potential as lead anticancer agents.
Prevention of Vasospasm
- Oral Administration of Endothelin Receptor Antagonists : A study by Zuccarello et al. (1996) explored the effectiveness of endothelin receptor antagonists in preventing cerebral vasospasm post-subarachnoid hemorrhage. This research suggested the potential of these compounds, including those structurally related to N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, in treating vasospasm.
Mechanism of Action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is activated factor X (FXa), a key enzyme in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, leading to a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, this compound reduces thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing the amount of thrombin, a potent platelet activator .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The inhibition of FXa by this compound leads to a reduction in thrombin generation, which in turn reduces platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-13-14(19-25(22,23)15-7-3-2-4-8-15)10-11-16(17)20-12-6-5-9-18(20)21/h2-4,7-8,10-11,13,19H,5-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVIAFOVNRHKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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